tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate
CAS No.: 1400808-13-0
Cat. No.: VC2560103
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1400808-13-0 |
|---|---|
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | tert-butyl N-[(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate |
| Standard InChI | InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-8-4-7(9)6-12-8/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9-/m1/s1 |
| Standard InChI Key | VERHYGQTHIOMQC-IWSPIJDZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1C[C@H]2C[C@@H]1CN2 |
| SMILES | CC(C)(C)OC(=O)NC1CC2CC1CN2 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC2CC1CN2 |
Introduction
tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate is a complex organic compound characterized by its unique bicyclic structure and specific stereochemistry. This compound belongs to the class of azabicyclic compounds, which are nitrogen-containing bicyclic structures. It is also known by its CAS number, 1400808-13-0, and has several synonyms, including tert-butyl N-[(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate and 1R,4R,5R-(2-Aza-bicyclo[2.2.1]hept-5-yl)-carbamic acid tert-butyl ester .
Synthesis and Applications
The synthesis of tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate typically involves the reaction of the corresponding amine with a carbamating agent, such as di-tert-butyl dicarbonate (Boc2O), under controlled conditions to preserve the stereochemistry. This compound is often used as a building block in organic synthesis, particularly in the construction of complex heterocyclic molecules .
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate | C11H20N2O2 | 212.29 g/mol | 1400808-13-0 |
| tert-Butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate | C11H20N2O2 | 212.29 g/mol | 1400808-02-7 |
| tert-Butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate | C12H21NO3 | 227.30 g/mol | 1932777-22-4 |
These compounds share similarities in their bicyclic structures but differ in the type of functional groups attached and the size of the ring system. The presence of a carbamate group in tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate distinguishes it from the carboxylate derivatives .
Research Findings and Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume